1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine
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Overview
Description
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzimidazole core and a dimethylamino propyl side chain, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It is often used in peptide synthesis , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known to be used as a crosslinking agent and reactant for amide bond forming (amidation) crosslinking reactions . This suggests that it may interact with its targets by forming covalent bonds, thereby modifying the structure and function of the target molecules.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in the modification of proteins and peptides, potentially affecting various biochemical pathways depending on the specific targets it interacts with.
Result of Action
Given its role in peptide synthesis , it may influence the structure and function of proteins and peptides, potentially leading to various cellular effects depending on the specific targets it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be a factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine typically involves the reaction of 2-methyl-1H-benzimidazole with 3-(dimethylamino)propylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 2-methyl-1H-benzimidazole and 3-(dimethylamino)propylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-propylamine: A related compound with a similar dimethylamino propyl side chain but lacking the benzimidazole core.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino propyl group, commonly used as a coupling agent in peptide synthesis.
3,3′-iminobis(N,N-dimethylpropylamine): A compound with two dimethylamino propyl groups connected by an imine linkage.
Uniqueness
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. The presence of the benzimidazole ring enhances its binding affinity to certain biological targets and increases its stability under various conditions. This makes it a valuable compound for research and industrial applications where specific interactions and stability are required.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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